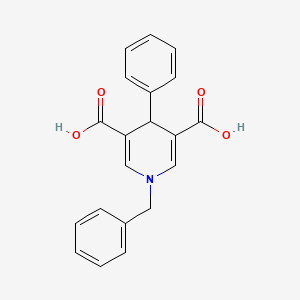
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorodifluoromethyl group and an ethyl ester group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate typically involves the reaction of chlorodifluoromethyl-substituted pyrazole derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an organic solvent like tetrahydrofuran (THF) for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalytic hydrogenative dechlorination reactions using heterogeneous palladium catalysts have been explored to achieve selective synthesis of this compound . The use of continuous-flow reactors allows for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole-4-carboxylic acid derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals, including fungicides and herbicides.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(Difluoromethyl)-1-methylpyrazole-4-carboxylate: Similar structure but lacks the chlorine atom.
Ethyl 3-(Trifluoromethyl)-1-methylpyrazole-4-carboxylate: Contains a trifluoromethyl group instead of a chlorodifluoromethyl group.
Ethyl 3-(Chloromethyl)-1-methylpyrazole-4-carboxylate: Contains a chloromethyl group instead of a chlorodifluoromethyl group.
Uniqueness
Ethyl 3-(Chlorodifluoromethyl)-1-methylpyrazole-4-carboxylate is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Propiedades
Fórmula molecular |
C8H9ClF2N2O2 |
|---|---|
Peso molecular |
238.62 g/mol |
Nombre IUPAC |
ethyl 3-[chloro(difluoro)methyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9ClF2N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3 |
Clave InChI |
FIOCAFXJNSJHHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(N=C1C(F)(F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)

![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)

![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)



![2-[2-(N-Methylsulfamoyl)phenyl]acetic Acid](/img/structure/B15334665.png)
![8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334669.png)
![8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15334675.png)


